Alloxanic acid

描述

Structure

3D Structure

属性

IUPAC Name |

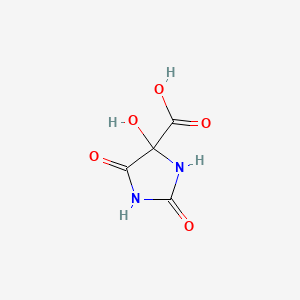

4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYRIKKNHXERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(NC(=O)N1)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963717 |

Source

|

| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-44-0 |

Source

|

| Record name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Alloxanic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of Alloxanic acid (IUPAC: 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid). The information is compiled for professionals in research and development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced applications.

General Chemical Properties

This compound is a heterocyclic organic compound classified as an imidazolidine-2,4-dione. It is notably formed through the hydrolysis of alloxan (B1665706), a compound known for its diabetogenic properties. Understanding the chemical nature of this compound is crucial for studies involving alloxan's mechanism of action and for its potential role as a biochemical intermediate.

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |

| Synonyms | This compound | |

| Molecular Formula | C₄H₄N₂O₅ | |

| Molecular Weight | 160.09 g/mol | |

| CAS Number | 470-44-0 |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in biological and chemical systems. Its high polarity, acidity, and solubility in aqueous solutions are key characteristics.

Quantitative Data Summary

| Parameter | Value | Conditions | Reference(s) |

| pKa | 6.64 | 25 °C | |

| Acid Dissociation Constant (Ka) | 2.24 x 10⁻⁷ | Not Specified | |

| Solubility | - Highly soluble in water & polar solvents- Sparingly soluble in cold water- Freely soluble in hot water- Limited solubility in non-polar solvents (e.g., hexane) | General |

Factors Influencing Solubility

The solubility of this compound is significantly affected by the surrounding environment:

-

pH: As a carboxylic acid, its solubility in water increases in alkaline conditions due to the formation of the more polar alloxanate salt.

-

Temperature: In line with many organic compounds, solubility in aqueous solutions increases with temperature.

Reactivity and Stability

This compound's stability is a critical factor, particularly in aqueous solutions where it is formed from its precursor, alloxan.

-

Formation: this compound is the product of the hydrolysis of alloxan. This reaction is rapid in aqueous solutions, especially under alkaline conditions. Under physiological conditions, alloxan has a very short half-life of approximately 1.5 minutes before it hydrolyzes to this compound.

-

Decomposition: When a solution containing this compound or its neutral salts (alloxanates) is boiled, the molecule decomposes, yielding urea (B33335) and mesoxalic acid.

-

Acid-Base Reactions: As an acid, it effectively neutralizes alkalies and reacts with carbonates to cause their decomposition.

-

Precipitation Reactions: In the presence of ammonia, this compound forms white precipitates with salts of calcium, barium, and strontium. With silver salts, it forms a white precipitate that turns yellow and then black upon boiling, accompanied by effervescence.

Alloxanic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloxanic acid, a derivative of alloxan (B1665706), has been a subject of chemical interest since its discovery in the 19th century. This technical guide provides a comprehensive overview of the history of its discovery and the evolution of its chemical synthesis. Key experimental protocols for the synthesis of its precursor, alloxan, and the subsequent conversion to this compound are detailed. Quantitative data is presented in structured tables for clarity, and logical relationships in the synthesis and biological pathways are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the foundational chemistry of this significant organic compound.

Discovery and Historical Context

This compound was first discovered by the eminent chemists Friedrich Wöhler and Justus von Liebig in 1838.[1][2] Their work on the derivatives of uric acid led to the identification of this new compound, which they found was produced by the decomposition of alloxan in the presence of alkalies.[3]

The precursor, alloxan, had been discovered earlier in 1818 by the Italian chemist Luigi Valentino Brugnatelli. However, it was Wöhler and Liebig who named it "Alloxan," a name derived from a combination of "allantoin" (a product of uric acid) and "Oxalsäure" (oxalic acid).[4] Their extensive research on uric acid and its derivatives, published in "Annalen der Pharmacie," laid the groundwork for understanding a new class of organic compounds.[3] This pioneering work was part of a broader effort in the 19th century to elucidate the chemical structures and reactions of substances derived from living organisms, a field that would eventually become known as organic chemistry.[1]

Synthesis of this compound

The primary and historically significant method for the synthesis of this compound is through the alkaline hydrolysis of its precursor, alloxan. Therefore, the synthesis of alloxan is a critical first step.

Synthesis of Alloxan

Historically, alloxan was synthesized by the oxidation of uric acid with nitric acid.[4] A more modern and commonly used laboratory method involves the oxidation of barbituric acid with chromium trioxide.[4]

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Barbituric acid

-

Chromium trioxide (98-99%)

-

Glacial acetic acid

-

Water

-

Ether

Equipment:

-

2-L three-necked, round-bottomed flask with glass joints

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Powder funnel

-

Water bath

-

5-in. Büchner funnel with filter cloth

Procedure:

-

In the 2-L three-necked flask, combine 850 g of glacial acetic acid and 100 ml of water.

-

Fit the flask with a stirrer, reflux condenser, and a thermometer. Place the flask in a water bath.

-

At room temperature, add 156 g (1.53 moles) of chromium trioxide to the flask and stir for approximately 15 minutes to dissolve the oxidizing agent.

-

Gradually add 128 g (1 mole) of barbituric acid in portions of 15–20 g over a period of about 25 minutes.

-

During the addition of barbituric acid, the temperature of the mixture will rise. Maintain the temperature at 50°C using the water bath. It is critical that the temperature does not exceed 50°C to avoid a significant drop in yield.[5]

-

As the barbituric acid is added, alloxan monohydrate will begin to crystallize.

-

After all the barbituric acid has been added, continue to stir the reaction slurry at 50°C for an additional 25–30 minutes.

-

Cool the reaction mixture to 5–10°C.

-

Filter the crystalline alloxan monohydrate using the Büchner funnel.

-

Wash the product on the funnel with cold glacial acetic acid until the washings are nearly colorless.

-

To facilitate drying, wash the filter cake with 100–200 ml of ether.

-

Dry the product. The expected yield of yellow alloxan monohydrate is 120–125 g (75–78%).[5]

Synthesis of this compound from Alloxan

Materials:

-

Alloxan monohydrate

-

Sodium hydroxide (B78521) (or other suitable base)

-

Sulfuric acid (or other suitable strong acid)

-

Distilled water

Equipment:

-

Beakers

-

Stirring rod or magnetic stirrer

-

pH indicator paper or pH meter

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolve a known quantity of alloxan monohydrate in distilled water at room temperature.

-

Slowly add a dilute solution of sodium hydroxide while stirring. The pyrimidine (B1678525) ring of alloxan will open to form the sodium salt of this compound (sodium alloxanate).

-

Monitor the pH of the solution, ensuring it remains alkaline during the hydrolysis.

-

After the hydrolysis is complete (which is typically rapid), cool the solution in an ice bath.

-

Slowly add a dilute solution of sulfuric acid to the cold solution until it becomes strongly acidic. This will protonate the alloxanate salt, causing the less soluble this compound to precipitate out of the solution.

-

Collect the precipitated this compound crystals by filtration.

-

Wash the crystals with a small amount of cold water to remove any remaining salts.

-

Dry the purified this compound crystals.

Note: Quantitative yield data for this specific laboratory preparation is not well-documented in modern literature. The yield will be dependent on the precise control of reaction conditions, including temperature and pH, as well as the efficiency of the crystallization and isolation steps.

Quantitative Data

The following tables summarize the key quantitative data for alloxan, this compound, and the synthesis of alloxan monohydrate.

Table 1: Physicochemical Properties of Alloxan and this compound

| Property | Alloxan (Anhydrous) | Alloxan Monohydrate | This compound |

| IUPAC Name | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione monohydrate | 4-Hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid |

| CAS Number | 50-71-5[4] | 2244-11-3 | 26633-82-9 |

| Molecular Formula | C₄H₂N₂O₄ | C₄H₄N₂O₅ | C₄H₄N₂O₅ |

| Molar Mass | 142.07 g/mol | 160.09 g/mol | 160.09 g/mol |

| Appearance | Pale yellow solid[4] | Pale yellow solid[4] | Radiated groups of acicular crystals |

| Melting Point | 254 °C (decomposes)[4] | 254 °C (decomposes)[4] | Not available |

| Solubility in Water | 0.29 g/100 mL[4] | Soluble | Soluble |

Table 2: Synthesis of Alloxan Monohydrate from Barbituric Acid

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Barbituric Acid | 128.09 | 128 | 1 | 1 |

| Chromium Trioxide | 99.99 | 156 | 1.53 | 1.53 |

| Product | ||||

| Alloxan Monohydrate | 160.09 | 120 - 125 | 0.75 - 0.78 | |

| Yield | 75 - 78% [5] |

Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound from Uric Acid

The overall synthesis of this compound can be viewed as a multi-step process starting from uric acid, a historically significant precursor. This workflow illustrates the key transformations.

Caption: A simplified workflow for the synthesis of this compound.

Biological Redox Cycling of Alloxan

In a biological context, alloxan is known to induce diabetes in experimental animals. This is due to its ability to generate reactive oxygen species (ROS) through a redox cycle with its reduction product, dialuric acid. This process is particularly damaging to pancreatic beta cells.[4]

Caption: The redox cycle of alloxan leading to cellular damage.

Conclusion

This compound, since its discovery by Wöhler and Liebig, remains a compound of interest in organic chemistry. Its synthesis is intrinsically linked to its precursor, alloxan. While modern, high-yield, and well-documented protocols for the synthesis and isolation of this compound itself are not as prevalent as those for alloxan, the fundamental chemistry of its formation via alkaline hydrolysis is well understood. This guide provides a thorough historical and technical foundation for researchers, consolidating the available knowledge on the discovery and synthesis of this important molecule. Further research could focus on optimizing the synthesis and isolation of this compound to improve yields and purity, potentially enabling new applications in chemical synthesis and drug development.

References

An In-depth Technical Guide to Alloxanic Acid: Chemical Structure, Formula, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and known properties of alloxanic acid. It is intended to be a resource for researchers in chemistry, biology, and pharmacology, as well as professionals involved in drug development who may encounter this compound, primarily as a degradation product of the diabetogenic agent alloxan (B1665706).

Chemical Identity and Structure

This compound is an organic compound formed from the hydrolysis of alloxan. Its chemical identity is well-established.

-

Chemical Name: 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid

-

Chemical Formula: C₄H₄N₂O₅

-

CAS Number: 470-44-0[1]

The 2D chemical structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of this data may be based on estimations due to the limited experimental research focused specifically on this compound.

| Property | Value | Reference(s) |

| Appearance | Prismatic crystals; White crystalline solid | [3][4] |

| Melting Point | 162-163 °C | [3] |

| Boiling Point | 255 °C (likely decomposition) | [4] |

| Density | 2.13 g/cm³ (value may be an estimation) | [4] |

| pKa | 6.64 (at 25 °C) | [3] |

| Solubility | Highly soluble in water and other polar solvents; limited solubility in non-polar solvents. Solubility is influenced by pH and temperature. | [4] |

Experimental Protocols

3.1. Synthesis of this compound

General Hydrolysis Procedure (Conceptual):

-

Dissolution: Alloxan monohydrate is dissolved in an aqueous solution.

-

Hydrolysis: The pH of the solution is raised by the addition of a base (e.g., sodium hydroxide, baryta water) to facilitate the hydrolytic cleavage of the pyrimidine (B1678525) ring of alloxan. An older method describes adding baryta water to a warm aqueous solution of alloxan (60°C).[5]

-

Acidification and Isolation: The resulting solution containing the alloxanate salt is then acidified with a strong acid (e.g., hydrochloric acid). This protonates the carboxylate group, leading to the precipitation of this compound, assuming it has limited solubility under these conditions.

-

Purification: The crude this compound would then be purified, likely through recrystallization from a suitable solvent.

Note: This is a generalized procedure based on chemical principles and historical data. A researcher would need to develop and optimize a specific protocol, including reaction times, temperatures, concentrations, and purification methods.

3.2. Synthesis of the Precursor: Alloxan Monohydrate

For reference, a common method for the synthesis of alloxan monohydrate involves the oxidation of barbituric acid with chromium trioxide in a mixture of acetic acid and water.[5]

Signaling Pathways and Biological Context

There is a significant lack of research on the direct biological effects and signaling pathways of this compound itself. The majority of the biological context for this compound is derived from its role as a stable degradation product of alloxan. Alloxan is a well-documented tool in diabetes research due to its selective toxicity to pancreatic β-cells, leading to a state of insulin-dependent diabetes in experimental animals.[6]

4.1. Formation of this compound from Alloxan

Alloxan is unstable in aqueous solutions and undergoes hydrolysis to form this compound.[6] This conversion is a key aspect of its chemistry in biological systems.

Caption: Hydrolysis of alloxan to this compound.

4.2. Mechanism of Action of Alloxan

The diabetogenic action of alloxan is primarily mediated by the generation of reactive oxygen species (ROS) within pancreatic β-cells. This process involves a redox cycle between alloxan and its reduction product, dialuric acid. The resulting oxidative stress leads to β-cell dysfunction and death.[6]

Caption: Mechanism of alloxan-induced β-cell toxicity.

Role in Drug Development

Currently, there is no significant body of research indicating a direct role for this compound in drug development, either as a therapeutic agent or as a lead compound. Its primary relevance to drug development professionals lies in its identity as a degradation product of alloxan. Understanding the formation and properties of this compound is therefore important for researchers using alloxan as a tool to induce experimental diabetes for the testing of anti-diabetic drug candidates. The stability of alloxan and its conversion to this compound can influence the reproducibility and interpretation of such experiments.

Conclusion

This compound is a well-defined chemical compound with the formula C₄H₄N₂O₅. While its physicochemical properties are partially documented, there is a notable absence of detailed, modern experimental protocols for its synthesis and a lack of research into its direct biological activities and signaling pathways. Its significance in the scientific literature is almost entirely linked to its role as the hydrolysis product of alloxan. For researchers and drug development professionals, an awareness of this compound is crucial for understanding the chemistry and biological application of alloxan in the study of diabetes. Future research could explore any potential biological activities of this compound itself, independent of its precursor.

References

- 1. Alloxan in vivo does not only exert deleterious effects on pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Alloxanic Acid: Synthesis, Properties, and Biological Significance

CAS Number: 470-44-0

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Alloxanic acid, a key derivative of the pyrimidine-like compound alloxan (B1665706). While direct research on this compound is limited, its significance is intrinsically linked to its role as the primary, more stable hydrolysis product of alloxan, a widely utilized diabetogenic agent in experimental research. This document details the chemical and physical properties of this compound, outlines historical and inferred modern synthesis protocols, and presents experimental methodologies for the study of its precursor, alloxan, which are essential for understanding the biological context in which this compound is formed. A central focus is placed on the signaling pathways associated with alloxan-induced oxidative stress and apoptosis, as these are the primary mechanisms underlying its biological effects and the environment of this compound's formation.

Introduction

This compound, with the CAS Number 470-44-0, is an organic compound that, while not extensively studied on its own, holds a significant place in the study of experimental diabetes and oxidative stress. It is the principal and more stable hydrolysis product of alloxan, a compound renowned for its ability to selectively destroy insulin-producing pancreatic beta-cells, thereby inducing diabetes in laboratory animals.[1] The cytotoxic action of alloxan is primarily mediated through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress and subsequent apoptotic cell death.[2] Understanding the properties and formation of this compound is therefore crucial for researchers working with the alloxan model of diabetes, as its presence is an indicator of alloxan's degradation and metabolic fate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 470-44-0 | [3] |

| Molecular Formula | C₄H₄N₂O₅ | [3] |

| Molecular Weight | 160.09 g/mol | [3] |

| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | [3] |

| Synonyms | This compound | [3] |

| Physical Description | Crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound

Historical Synthesis from Alloxan

This compound is traditionally prepared by the hydrolysis of alloxan.[1] An early method involves the treatment of an aqueous solution of alloxan with barytic water (a solution of barium hydroxide). The resulting alloxanate of baryta is then decomposed with sulfuric acid to yield this compound.[4]

Experimental Workflow for Historical Synthesis:

References

Alloxanic Acid: Physicochemical Properties and Methodologies

This document provides a detailed overview of the key physicochemical properties of alloxanic acid, specifically its molecular weight and acid dissociation constant (pKa). It is intended for researchers and professionals in the fields of chemistry and drug development, offering concise data, methodologies for its determination, and visual representations of relevant processes.

Physicochemical Data

The essential quantitative properties of this compound are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₄H₄N₂O₅ | PubChem[1] |

| Molecular Weight | 160.09 g/mol | PubChem[1] |

| Acid Dissociation Constant (Kₐ) | 2.24 x 10⁻⁷ | Bartleby[2][3] |

| pKa | 6.64 | ChemicalBook[4] |

| Calculated pKa (from Kₐ) | 6.65 |

Methodologies and Protocols

1. Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its molecular formula. The value presented is the computed molecular weight.

Protocol: Calculation from Molecular Formula

-

Identify the Molecular Formula: The established molecular formula for this compound is C₄H₄N₂O₅.[1]

-

Determine Atomic Weights: Obtain the standard atomic weights of the constituent elements from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

-

Calculate Total Mass: Sum the atomic weights of all atoms in the formula:

-

Mass = (4 × C) + (4 × H) + (2 × N) + (5 × O)

-

Mass = (4 × 12.011) + (4 × 1.008) + (2 × 14.007) + (5 × 15.999)

-

Mass ≈ 160.09 g/mol

-

2. Determination of pKa

The pKa is a measure of acid strength. The pKa of this compound has been experimentally determined to be approximately 6.64–6.65.[2][3][4] A common and accurate method for determining the pKa of a weak acid is through potentiometric titration.

Protocol: Potentiometric Titration (General Methodology)

-

Preparation: A standard solution of this compound with a known concentration is prepared in a suitable solvent, typically deionized water. A standardized solution of a strong base (e.g., NaOH) is prepared as the titrant.

-

Titration Setup: The this compound solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor the pH continuously. The titrant (NaOH solution) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The process is continued until the pH shows a sharp inflection, indicating the equivalence point has been passed.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

-

pKa Determination: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which is the point where exactly half of the acid has been neutralized by the base. At this specific point, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻], and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH is equal to the pKa.

Visualizations

Acid-Base Equilibrium of this compound

The following diagram illustrates the dissociation of this compound (HA) into its conjugate base (A⁻) and a proton (H⁺) in an aqueous solution.

Workflow for pKa Determination via Potentiometric Titration

This diagram outlines the key steps in the experimental determination of a compound's pKa value using potentiometric titration.

References

- 1. 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | C4H4N2O5 | CID 94146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Answered: The acid dissociation constant Ka of this compound HC4H3N2O5 is ×2.2410−7 . Calculate the pH of a 3.2M solution of this compound. Round your answer… | bartleby [bartleby.com]

- 3. homework.study.com [homework.study.com]

- 4. This compound [chemicalbook.com]

An In-depth Technical Guide on the Formation of Alloxanic Acid from Alloxan Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan (B1665706), a pyrimidine (B1678525) derivative, is a well-established diabetogenic agent widely utilized in preclinical research to induce experimental diabetes. Its biological activity is intrinsically linked to its chemical stability, particularly in aqueous environments where it undergoes hydrolysis to form alloxanic acid. This technical guide provides a comprehensive overview of the chemical transformation of alloxan to this compound, detailing the underlying reaction mechanism, kinetic parameters, and influential factors. This document synthesizes available scientific literature to offer detailed experimental protocols for studying this hydrolysis reaction and presents quantitative data in a structured format to aid in experimental design and interpretation. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the chemical pathways and experimental workflows, providing a critical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Alloxan (2,4,5,6-pyrimidinetetrone) is a potent and selective cytotoxic agent for pancreatic β-cells, making it an invaluable tool for inducing a state of insulin-dependent diabetes in laboratory animals[1][2][3]. The diabetogenic activity of alloxan is attributed to its ability to generate reactive oxygen species (ROS) through a redox cycle involving its reduction product, dialuric acid[1][2][3]. However, the inherent instability of alloxan in aqueous solutions leads to its degradation via hydrolysis, yielding the less toxic this compound[4][5][6]. Understanding the kinetics and mechanism of this hydrolysis is paramount for several reasons:

-

Dosing and Bioavailability: The rate of hydrolysis directly impacts the effective concentration of alloxan reaching the pancreatic islets.

-

Mechanism of Action: The formation of this compound represents a detoxification pathway, and its rate relative to the redox cycling of alloxan influences the overall diabetogenic outcome.

-

Experimental Reproducibility: Controlling the factors that affect hydrolysis is crucial for ensuring the consistency and reproducibility of alloxan-induced diabetes models.

This guide will delve into the chemical principles governing the conversion of alloxan to this compound, providing researchers with the necessary knowledge to control and manipulate this reaction in their experimental settings.

Chemical Mechanism of Alloxan Hydrolysis

The hydrolysis of alloxan to this compound involves the nucleophilic attack of water on one of the carbonyl carbons of the pyrimidine ring, leading to the opening of the ring structure. While the complete, detailed mechanism is not extensively elucidated in a single source, a plausible pathway can be constructed based on the general principles of carbonyl chemistry and the reactivity of related compounds.

The reaction is initiated by the hydration of one of the carbonyl groups of alloxan, likely at the C5 position, to form a gem-diol intermediate. This initial hydration step is thought to be solvent-assisted, which lowers the activation energy of the reaction. The subsequent ring-opening is catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking a carbonyl carbon (likely C6 or C4). This leads to the formation of a tetrahedral intermediate. Subsequent electronic rearrangement results in the cleavage of the C-N bond, opening the pyrimidine ring to form a carbamate (B1207046) intermediate, which then hydrolyzes further to yield this compound and urea.

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfer and electronic rearrangement, the ring is opened to yield this compound.

The overall transformation can be visualized as follows:

Caption: Proposed pathway for alloxan hydrolysis.

Kinetics of Alloxan Hydrolysis

The rate of alloxan hydrolysis is significantly influenced by pH and temperature. While specific quantitative data for alloxan hydrolysis is sparse in the readily available literature, the general principles of hydrolysis kinetics for analogous compounds can be applied.

Influence of pH

The hydrolysis of alloxan is subject to both acid and base catalysis. The rate of hydrolysis is generally slow at acidic pH and increases as the pH becomes more alkaline. This is because the hydroxide ion is a much stronger nucleophile than water. Therefore, in drug development and experimental protocols, maintaining a slightly acidic pH (e.g., in a citrate (B86180) buffer) is often recommended to enhance the stability of alloxan solutions.

Influence of Temperature

Quantitative Data

Due to the limited availability of published kinetic data for alloxan hydrolysis, the following table is a representative summary based on the qualitative understanding from the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

| Parameter | Condition | Effect on Hydrolysis Rate | Reference |

| pH | Acidic (e.g., pH 4.5) | Slow | General knowledge |

| Neutral (pH 7.0) | Moderate | General knowledge | |

| Alkaline (e.g., pH > 8) | Fast | General knowledge | |

| Temperature | Refrigerated (4°C) | Very Slow | [7] |

| Room Temperature (25°C) | Moderate to Fast | [7] | |

| Elevated Temperature (>37°C) | Very Fast | General knowledge |

Experimental Protocols

To facilitate further research into the kinetics of alloxan hydrolysis, this section provides detailed methodologies for monitoring the reaction.

Preparation of Alloxan Solutions

Materials:

-

Alloxan monohydrate

-

Buffer solutions of desired pH (e.g., citrate buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare buffer solutions of the desired pH and ionic strength.

-

Equilibrate the buffer solution to the desired experimental temperature.

-

Weigh the required amount of alloxan monohydrate immediately before use. Alloxan should be kept refrigerated to ensure stability[7].

-

Dissolve the alloxan in the temperature-equilibrated buffer to the desired final concentration. Prepare the solution fresh for each experiment to minimize degradation.

Monitoring Hydrolysis by UV-Vis Spectrophotometry

Principle: Alloxan exhibits a characteristic UV absorbance that changes upon hydrolysis to this compound. By monitoring the decrease in absorbance at the wavelength of maximum absorbance (λmax) of alloxan over time, the rate of hydrolysis can be determined.

Instrumentation:

-

UV-Vis spectrophotometer with temperature control.

-

Quartz cuvettes.

Procedure:

-

Determine the λmax of alloxan in the chosen buffer by scanning a freshly prepared solution.

-

Set the spectrophotometer to monitor the absorbance at the determined λmax at a constant temperature.

-

Place a cuvette containing the buffer solution in the spectrophotometer and zero the instrument.

-

Initiate the reaction by adding a small, known volume of a concentrated alloxan stock solution to the cuvette containing the buffer, or by directly preparing the alloxan solution in the cuvette.

-

Immediately start recording the absorbance at regular time intervals.

-

Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.

-

The rate constant can be determined by plotting the natural logarithm of the absorbance versus time (for a first-order reaction).

Caption: Workflow for UV-Vis kinetic analysis.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of signals corresponding to alloxan and the appearance of new signals corresponding to this compound. This method provides detailed structural information about the species in solution over time.

Instrumentation:

-

High-resolution NMR spectrometer with variable temperature capabilities.

-

NMR tubes.

Procedure:

-

Prepare a solution of alloxan in a deuterated buffer (e.g., D₂O with appropriate buffering agents).

-

Acquire an initial NMR spectrum to identify the characteristic peaks of alloxan.

-

Maintain the sample at a constant temperature within the NMR probe.

-

Acquire a series of NMR spectra at regular time intervals.

-

Process the spectra and integrate the peaks corresponding to alloxan and this compound.

-

The concentration of each species over time can be determined from the integral values, allowing for the calculation of the reaction rate.

Signaling Pathways and Biological Relevance

The hydrolysis of alloxan to this compound is a critical detoxification pathway that competes with its diabetogenic mechanism. The latter is initiated by the reduction of alloxan to dialuric acid, which then undergoes autoxidation to regenerate alloxan, producing superoxide (B77818) radicals in the process. This redox cycling leads to the generation of other ROS, ultimately causing oxidative stress and apoptosis in pancreatic β-cells.

The rate of hydrolysis, therefore, influences the extent of ROS production and the subsequent cellular damage. Factors that accelerate hydrolysis, such as a more alkaline intracellular pH, could potentially mitigate the toxic effects of alloxan.

Caption: Competing pathways of alloxan metabolism.

Conclusion

The hydrolysis of alloxan to this compound is a fundamental chemical process with significant implications for its use as a diabetogenic agent in research. This in-depth technical guide has provided a detailed overview of the reaction mechanism, kinetics, and influencing factors. By understanding and controlling the parameters that govern this hydrolysis, researchers can improve the reliability and reproducibility of their experimental models. The provided experimental protocols and visualizations serve as a practical resource for scientists and drug development professionals seeking to investigate this reaction further. Future research focused on obtaining precise quantitative kinetic data for alloxan hydrolysis under various conditions will be invaluable for refining its application in the study of diabetes and related metabolic disorders.

References

- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seligson, D. and Seligson, H.,”The conversion of alloxan to this compound in plasma”, J. Biol. Chem., 190(2), 647-657, 1951. [sciepub.com]

- 7. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

Alloxanic Acid in Aqueous Solutions: A Technical Guide to Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloxanic acid, the primary hydrolysis product of the diabetogenic agent alloxan (B1665706), is an organic compound of significant interest in toxicological and pharmaceutical research. Understanding its stability in aqueous environments is critical for interpreting experimental results and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions. It details the degradation pathways, presents a framework for quantitative analysis of its stability under various conditions, and provides detailed, adaptable experimental protocols for researchers. While specific kinetic data for this compound is not extensively published, this guide synthesizes established principles of chemical kinetics and analytical chemistry to provide a robust methodology for its stability assessment.

Introduction

Alloxan is well-documented for its high instability in aqueous solutions, particularly at physiological pH, where it rapidly hydrolyzes to form this compound.[1] This conversion is a critical first step in its biological activity and subsequent degradation. This compound itself is also known to be unstable, undergoing further decomposition, especially under neutral to alkaline conditions or when heated.[2] The ultimate degradation products are urea (B33335) and mesoxalic acid.[2][3] The transient nature of both alloxan and this compound necessitates a thorough understanding of their stability profiles to accurately conduct and interpret in vitro and in vivo studies.

This guide focuses on the stability of this compound, providing the necessary theoretical background and practical methodologies for researchers to conduct their own stability assessments.

Degradation Pathway of this compound

The degradation of this compound in aqueous solution is a continuation of the hydrolysis of alloxan. The overall pathway can be summarized in two main steps:

-

Formation of this compound: Alloxan undergoes hydrolytic cleavage of its pyrimidine (B1678525) ring to form this compound. This reaction is rapid, especially at neutral or alkaline pH.

-

Decomposition of this compound: this compound subsequently decomposes into smaller, more stable molecules. This process is accelerated by heat and alkaline conditions.[2][3]

The chemical transformations are illustrated in the signaling pathway diagram below.

References

The Biological Significance of Alloxanic Acid Formation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan (B1665706) is a well-established diabetogenic agent widely utilized in preclinical research to induce experimental diabetes mellitus. Its mechanism of action hinges on the selective toxicity to pancreatic β-cells, primarily mediated by the generation of reactive oxygen species (ROS). A critical, yet often overlooked, aspect of alloxan's in vivo activity is its rapid conversion to alloxanic acid. This transformation holds profound biological significance as it represents a detoxification pathway, rendering the molecule non-diabetogenic. This technical guide delves into the core principles of this compound formation, its implications for experimental diabetes models, and outlines pertinent experimental protocols. A comprehensive understanding of this process is paramount for the accurate interpretation of data from alloxan-induced diabetes studies and for the development of novel therapeutic strategies.

Introduction

The induction of diabetes in animal models is a cornerstone of research into novel anti-diabetic therapies. Alloxan, a pyrimidine (B1678525) derivative, has been a mainstay for inducing Type 1-like diabetes for decades due to its cost-effectiveness and rapid action[1][2][3]. The biological activity of alloxan is intrinsically linked to its chemical instability in aqueous solutions at physiological pH, leading to the formation of this compound[4][5]. This conversion is not merely a chemical curiosity but a pivotal biological event that dictates the diabetogenic potential of alloxan. This guide will explore the formation of this compound, its biological implications, and provide detailed experimental methodologies relevant to its study.

The Chemistry of Alloxan and the Formation of this compound

Alloxan's diabetogenic activity is a direct consequence of its chemical structure and reactivity. In the presence of reducing agents like glutathione, alloxan and its reduction product, dialuric acid, establish a redox cycle that produces superoxide (B77818) radicals[3][6][7]. These radicals subsequently generate highly reactive hydroxyl radicals, which are ultimately responsible for the destruction of pancreatic β-cells[6][7].

However, alloxan is unstable in aqueous solutions and undergoes a hydrolytic rearrangement to form this compound. This conversion is highly dependent on pH, with alloxan being relatively stable in acidic conditions and rapidly degrading in neutral to alkaline environments[4]. At physiological pH (around 7.4), the half-life of alloxan is very short. The formation of this compound is considered a detoxification step, as this compound itself does not induce diabetes[4].

Biological Significance of this compound Formation

The primary biological significance of this compound formation lies in the abrogation of diabetogenic activity . The conversion of alloxan to this compound is a critical detoxification mechanism. This has several important implications for researchers:

-

Experimental Variability: The rate of alloxan administration and the buffering capacity of the in vivo environment can influence the amount of alloxan that reaches the pancreatic β-cells before it is converted to this compound. This can contribute to variability in the severity of diabetes induced.

-

Route of Administration: The route of administration can impact the local concentration of alloxan and its rate of conversion. Intravenous injection, for example, delivers a rapid, high concentration to the pancreas, while intraperitoneal or subcutaneous injections may result in a slower absorption and more time for conversion to this compound before reaching the target cells.

-

Interpretation of in vitro vs. in vivo data: In vitro studies using buffered cell culture media may see a more rapid conversion of alloxan to this compound, potentially underestimating its cytotoxic potential compared to the in vivo setting where it is rapidly taken up by β-cells.

While this compound is established as non-diabetogenic, there is a significant lack of research into its other potential biological effects or its metabolic fate in mammals. Further investigation is warranted to determine if this compound is truly biologically inert or if it possesses other, more subtle, biological activities.

Data Presentation

Table 1: Quantitative Data on Alloxan-Induced Diabetes Models

| Parameter | Species | Alloxan Dose (mg/kg) | Route of Administration | Time to Diabetes Onset | Key Biomarkers and Observations | Reference |

| Blood Glucose | Mouse (Kunming) | 75-100 | Tail Vein Injection | 72 hours | > 200 mg/dL (11.1 mmol/L) | [1] |

| Blood Glucose | Rat (Sprague-Dawley) | 60 | Intravenous | 15 days | ≥ 6.1 mmol/L | [1] |

| Blood Glucose | Rat (Wistar) | 150 | Intraperitoneal | 48-72 hours | > 11 mmol/L | [8] |

| Oxidative Stress | Rat | Not Specified | Not Specified | Not Specified | MDA: 118.9 nmol/L (vs. 70.35 in controls); GSH: 1.01 mmol/L (vs. 2.44 in controls) | [1] |

| Insulin (B600854) Requirement | Rat (Sprague Dawley) | 150 | Intraperitoneal | Not Specified | Average insulin dose: 2.21 units/kg/day | [9] |

| Insulin Requirement | Rat (Sprague Dawley) | 200 | Intraperitoneal | Not Specified | Average insulin dose: 7.58 units/kg/day | [9] |

Experimental Protocols

Induction of Diabetes with Alloxan in Rats

This protocol is a synthesis of commonly used methods for inducing Type 1-like diabetes in rats.

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution, chilled

-

Rats (e.g., Wistar or Sprague-Dawley), fasted for 12-16 hours

-

Glucometer and test strips

-

Insulin (for managing severe hyperglycemia post-induction)

-

5% glucose solution (to prevent initial hypoglycemia)

Procedure:

-

Preparation of Alloxan Solution: Immediately before use, dissolve alloxan monohydrate in chilled sterile 0.9% saline to the desired concentration (e.g., for a dose of 150 mg/kg, a 1.5% solution can be prepared). Alloxan is unstable, so the solution must be used within minutes of preparation.

-

Animal Preparation: Fast rats for 12-16 hours to sensitize the β-cells to alloxan. Ensure free access to water.

-

Alloxan Administration: Administer the freshly prepared alloxan solution via a single intraperitoneal injection at a dose of 150 mg/kg body weight.

-

Management of Hypoglycemia: Following alloxan administration, a transient hypoglycemic phase may occur due to the massive release of insulin from damaged β-cells. To prevent mortality, provide the rats with a 5% glucose solution to drink for the first 24 hours.

-

Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. Rats with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic.

Determination of Alloxan in Biological Samples (Adapted from HPLC-Fluorometry)

This protocol is based on a method for alloxan detection and can be adapted for further studies.

Principle: Alloxan is derivatized with 1,2-phenylenediamine (PD) to form the fluorescent product alloxazine, which is then quantified by reverse-phase HPLC with fluorescence detection.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Perchloric acid or ultrafiltration device (for protein removal)

-

1,2-phenylenediamine (PD) solution

-

Acetate (B1210297) buffer (0.1 M, pH 4.5)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column and fluorescence detector

Procedure:

-

Sample Preparation: Deproteinize the biological sample by adding perchloric acid and centrifuging, or by ultrafiltration.

-

Derivatization: Mix the deproteinized sample with a solution of PD in acetate buffer. Allow the reaction to proceed for 15 minutes at room temperature.

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Column: Eclipse XDB-C18 (4.6 x 150 mm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile in 0.1% aqueous TFA.

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector set to an excitation wavelength of 382 nm and an emission wavelength of 435 nm.

-

-

Quantification: Create a standard curve using known concentrations of alloxan that have been subjected to the same derivatization procedure.

Visualizations

Signaling Pathway of Alloxan-Induced β-Cell Toxicity and Detoxification

Caption: Alloxan's dual fate: uptake and toxicity in β-cells versus conversion to non-toxic this compound.

Experimental Workflow for Alloxan-Induced Diabetes Study

Caption: Workflow for inducing and studying diabetes in a rat model using alloxan.

Future Directions and Conclusion

The formation of this compound is a critical event in the biological activity of alloxan, serving as a rapid detoxification pathway that terminates its diabetogenic potential. For researchers utilizing alloxan-induced diabetes models, a thorough understanding of this conversion is essential for experimental design and data interpretation. While the non-diabetogenic nature of this compound is well-established, a significant knowledge gap exists regarding its own potential biological effects and metabolic fate. Future research should focus on synthesizing and isolating pure this compound to conduct dedicated toxicological and metabolic studies. This would provide a more complete picture of the in vivo consequences of alloxan administration and could uncover novel biological activities of this metabolite. Such studies would be invaluable for refining animal models of diabetes and could offer new insights into the broader field of pyrimidine metabolism and toxicity.

References

- 1. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Alloxanic Acid Metabolism in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxanic acid is a degradation product of alloxan (B1665706), a potent diabetogenic agent widely used to induce experimental diabetes mellitus in animal models. While the toxic effects of alloxan are well-documented and attributed to the generation of reactive oxygen species (ROS) in pancreatic beta-cells, the precise metabolic fate of its breakdown product, this compound, in biological systems remains less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on its formation, potential catabolic pathways, and the analytical methodologies available for its quantification. The guide also details the experimental protocols for inducing diabetes with alloxan and visualizes the key signaling pathways involved in alloxan-induced cellular toxicity.

Introduction

Alloxan is a pyrimidine (B1678525) derivative that causes selective necrosis of pancreatic β-cells, leading to a state of insulin-dependent diabetes.[1][2] Its diabetogenic action is mediated by its ability to be transported into beta-cells via the GLUT2 glucose transporter.[2][3] In the intracellular environment, alloxan undergoes a redox cycling reaction with its reduction product, dialuric acid, generating superoxide (B77818) radicals, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals.[1][3][4] This surge in oxidative stress overwhelms the beta-cell's antioxidant defenses, leading to cellular damage and apoptosis.[3][5]

Alloxan is an unstable compound and readily degrades to this compound.[6][7] Understanding the metabolism of this compound is crucial for a complete picture of the biochemical consequences of alloxan exposure and for the development of potential therapeutic interventions.

Formation of this compound

Alloxan, in aqueous solutions and in the absence of reducing agents, undergoes irreversible degradation to this compound.[6][7] This conversion is a key feature of alloxan's chemistry in biological systems.

Metabolism of this compound

The enzymatic degradation of this compound in mammalian systems is not well-characterized. While studies in soil microorganisms have identified metabolic pathways for this compound[8][9], the equivalent pathways and specific enzymes in mammals have not been definitively identified. It is hypothesized that, as a pyrimidine derivative, this compound may enter the general pathways of pyrimidine catabolism. However, specific enzymes such as "alloxanate hydrolase" or "alloxanate amidohydrolase" have not been characterized in mammalian tissues.

The metabolic fate of alloxan and its derivatives is thought to be a factor in their differing diabetogenic potential.[3] Further research is required to elucidate the specific enzymatic steps and intermediates involved in this compound breakdown in mammals.

Quantitative Data

Quantitative data on the direct metabolism of this compound, such as enzyme kinetics, are scarce in the literature. However, extensive data exists for the dosage of alloxan required to induce diabetes in various animal models. This information is critical for researchers utilizing this experimental model.

| Animal Model | Route of Administration | Effective Dose (mg/kg) | Reference |

| Rat (Wistar) | Intraperitoneal | 100 - 150 | [10] |

| Rat (Sprague-Dawley) | Intravenous | 40-65 | [2] |

| Mouse | Intravenous | 50-75 | [1] |

Experimental Protocols

Induction of Diabetes Mellitus with Alloxan in Rats

Objective: To induce a state of insulin-dependent diabetes mellitus in rats for experimental studies.

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Glucometer and test strips

-

Syringes and needles for injection

-

Animal balance

Protocol:

-

Animal Preparation: House the rats under standard laboratory conditions with free access to food and water. Prior to alloxan administration, fast the animals for 12-16 hours to sensitize the beta-cells to alloxan. Water should be available ad libitum.

-

Alloxan Solution Preparation: Prepare a fresh solution of alloxan monohydrate in cold, sterile 0.9% saline immediately before use. Alloxan is unstable in solution. A typical concentration is 5% (w/v).

-

Alloxan Administration: Weigh the fasted rats and calculate the required dose of alloxan. A commonly used dose for intraperitoneal injection in Wistar rats is 120-150 mg/kg body weight.[10] For intravenous injection in Sprague-Dawley rats, a lower dose of 40-65 mg/kg is often used.[2] Administer the alloxan solution via the chosen route.

-

Post-Injection Care: After alloxan administration, provide the rats with free access to a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia that can occur due to the massive release of insulin (B600854) from the damaged beta-cells.

-

Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after alloxan injection. A stable fasting blood glucose level above 200-250 mg/dL is generally considered indicative of diabetes. Continue to monitor blood glucose levels periodically throughout the study.

Analytical Methods for this compound Quantification

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation and quantification of small molecules in complex matrices like plasma and urine. A reversed-phase or mixed-mode chromatography column could be used to separate this compound from other components, followed by detection using a mass spectrometer in negative ion mode.[11][12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the non-volatile this compound to a more volatile compound (e.g., by silylation) before injection into the gas chromatograph.[15][16][17][18][19]

-

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be a suitable method for the analysis of charged molecules like this compound in biological fluids.[20][21][22][23][24]

General Sample Preparation for Biological Fluids:

-

Deproteinization: Removal of proteins from plasma or serum samples is essential to prevent column clogging and interference. This can be achieved by precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).

-

Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte of interest from the biological matrix. Anion exchange cartridges would be suitable for retaining an acidic compound like this compound.

-

Derivatization (for GC-MS): If GC-MS is the chosen analytical method, the extracted and dried sample needs to be derivatized to increase its volatility.

Signaling Pathways and Logical Relationships

The primary signaling events initiated by alloxan are linked to the generation of reactive oxygen species (ROS) through the redox cycling of alloxan and dialuric acid. This leads to oxidative stress and subsequent cellular damage.

Alloxan-Dialuric Acid Redox Cycle and Oxidative Stress

Caption: Alloxan-Dialuric Acid Redox Cycle and ROS Generation.

Experimental Workflow for Alloxan-Induced Diabetes Studies

Caption: Experimental Workflow for Alloxan-Induced Diabetes.

Conclusion

The metabolism of this compound in biological systems, particularly in mammals, is an area that requires further investigation. While its formation from the degradation of alloxan is established, the specific enzymatic pathways responsible for its catabolism are not yet elucidated. The primary biological significance of alloxan and its metabolites is linked to the induction of oxidative stress in pancreatic beta-cells, a mechanism that is well-characterized and widely exploited in experimental diabetes research. The provided protocols and diagrams offer a practical guide for researchers working with alloxan-induced models of diabetes and a framework for understanding the initial biochemical events following alloxan exposure. Future research should focus on identifying the enzymes and metabolic intermediates in the this compound degradation pathway to provide a more complete understanding of its biological fate and potential physiological roles.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Taurine ameliorates alloxan-induced diabetic renal injury, oxidative stress-related signaling pathways and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of oxygen concentration on redox cycling of alloxan and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amelioration of alloxan induced diabetes mellitus and oxidative stress in rats by oil of Eruca sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. rsc.org [rsc.org]

- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 15. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. preprints.org [preprints.org]

- 18. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. faculty.fortlewis.edu [faculty.fortlewis.edu]

- 23. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. Quantitative determination of alginic acid in pharmaceutical formulations using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Early Research of Alloxanic Acid: A Technical Guide for Scientists

Introduction

This technical guide provides a comprehensive review of the early research on alloxanic acid, a derivative of alloxan (B1665706). The document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context, initial synthesis, and early biological investigations of this compound. While alloxan is extensively documented as a diabetogenic agent, the early research on its hydrolysis product, this compound, is more fragmented. This guide synthesizes the available historical information, focusing on the foundational chemistry and initial biological observations.

Discovery and Foundational Chemistry

This compound is intrinsically linked to the history of alloxan, a compound first isolated in 1818 by Luigi Valentino Brugnatelli and later named in 1838 by Friedrich Wöhler and Justus von Liebig. Their seminal work on uric acid and its derivatives laid the groundwork for understanding a new class of organic compounds. This compound was identified as a product of the hydrolysis of alloxan in aqueous solutions. This conversion is a critical aspect of the chemistry of alloxan, as it is known to be unstable in water, with a half-life of about 1.5 minutes under physiological conditions.

Early Synthesis and Preparation of this compound

A more refined and accessible method, which became a standard, is the oxidation of barbituric acid with chromium trioxide. While a modern protocol, the principles of this synthesis were accessible to early organic chemists.

Experimental Protocol: Synthesis of Alloxan Monohydrate from Barbituric Acid (A Precursor to this compound)

This protocol is a representation of a well-established method for synthesizing alloxan, from which this compound would be subsequently formed in aqueous solution.

-

Materials:

-

Glacial acetic acid

-

Water

-

Chromium trioxide (CrO₃)

-

Barbituric acid

-

Ether

-

-

Procedure:

-

In a 2-liter, three-necked, round-bottomed flask, a solution of 850 g of glacial acetic acid and 100 ml of water is prepared.

-

To this solution, 156 g (1.53 moles) of 98-99% chromium trioxide is added at room temperature, and the mixture is stirred for approximately 15 minutes to dissolve the oxidizing agent.

-

128 g (1 mole) of barbituric acid is then added in portions of 15-20 g over a period of about 25 minutes. The temperature of the reaction mixture is maintained at 50°C using a water bath. It is crucial that the temperature does not exceed 50°C to avoid a significant drop in yield.

-

During the addition of barbituric acid, alloxan monohydrate begins to crystallize. The reaction slurry is held at 50°C for an additional 25-30 minutes after all the barbituric acid has been added.

-

The slurry is then cooled to 5-10°C and filtered through a Büchner funnel.

-

The collected product is washed with cold glacial acetic acid until the washings are nearly colorless.

-

Finally, the acetic acid is washed from the filter cake with 100-200 ml of ether to facilitate rapid drying.

-

The resulting yellow alloxan monohydrate is dried.

-

-

Yield:

-

The typical yield of this procedure is 120-125 g (75-78%) of alloxan monohydrate.

-

Formation of this compound: To obtain this compound, the synthesized alloxan would be dissolved in water, where it undergoes hydrolysis. Early researchers would have then likely isolated the this compound through crystallization or precipitation by forming a salt.

Early Biological Investigations

The vast majority of early biological research in this area focused on the parent compound, alloxan, due to its potent and selective toxicity to pancreatic β-cells, leading to the development of the "alloxan-induced diabetes" model in 1943. This model became a cornerstone of diabetes research for decades.

The biological effects of this compound itself were not as extensively studied in the early period. However, a key piece of research from 1959 identified a specific biological activity of this compound.

Inhibition of Urease

In 1959, Gray, Brooke, and Gerhart published a communication in Nature reporting the inhibition of the enzyme urease by both alloxan and this compound.[1] This was a significant finding as it suggested that this compound, the hydrolysis product of alloxan, was also biologically active. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into carbon dioxide and ammonia (B1221849).

Experimental Protocol: Urease Inhibition Assay (A Representative Early Method)

While the exact protocol from the 1959 paper is not detailed in the available abstract, a plausible method based on the analytical techniques of the era would involve measuring the production of ammonia. The Berthelot method, a colorimetric assay for ammonia, was known at the time and could have been employed.

-

Principle: The assay would quantify the ammonia produced from the enzymatic breakdown of urea. The amount of ammonia would be measured in the presence and absence of the inhibitor (this compound) to determine the percentage of inhibition.

-

Reagents:

-

Urease enzyme solution (e.g., from jack bean meal)

-

Urea substrate solution

-

Buffer solution (to maintain a constant pH)

-

This compound solution (as the inhibitor)

-

Reagents for ammonia detection (e.g., phenol-hypochlorite for the Berthelot reaction)

-

-

Procedure:

-

A reaction mixture containing the buffer solution and urea is prepared.

-

The urease enzyme solution is added to the reaction mixture.

-

In the test samples, varying concentrations of this compound are added. A control sample with no inhibitor is also prepared.

-

The reaction is allowed to proceed for a set incubation period at a controlled temperature.

-

The reaction is stopped (e.g., by adding a strong acid or by rapid heating).

-

The amount of ammonia produced is then determined using a colorimetric method. In the Berthelot method, a phenol-hypochlorite solution is added in an alkaline medium, which reacts with ammonia to form a blue-green indophenol (B113434) compound.

-

The intensity of the color, which is proportional to the ammonia concentration, is measured using a spectrophotometer or colorimeter.

-

The percentage of inhibition is calculated by comparing the ammonia produced in the presence of this compound to the control.

-

Quantitative Data: Unfortunately, specific quantitative data such as the IC50 value for the urease inhibition by this compound from this early study is not available in the secondary sources found.

Toxicity of this compound

There is a significant lack of early quantitative toxicological data, such as the median lethal dose (LD50), specifically for this compound. The LD50 test was developed by J. W. Trevan in 1927, so it is plausible that such studies could have been conducted in the mid-20th century, but the results are not prominently documented.[2][3][4][5][6]

For context, the research on alloxan's toxicity is extensive. It is known to be highly toxic to pancreatic β-cells, and the diabetogenic dose in rats is in the range of 150 mg/kg.

Data Summary

Due to the limited availability of primary sources from the early research period, a comprehensive table of quantitative data for this compound cannot be constructed. The following table summarizes the available information for alloxan, which provides context for the chemical family.

| Compound | Parameter | Value | Species/Conditions | Reference |

| Alloxan | Diabetogenic Dose | 150 mg/kg | Rat (intraperitoneal) | Modern Studies |

| Alloxan | Half-life in aqueous solution | ~1.5 minutes | Physiological conditions | Modern Reviews |

| Alloxan Monohydrate | Synthesis Yield | 75-78% | From barbituric acid | Organic Syntheses |

Logical and Workflow Diagrams

The following diagrams illustrate the key relationships and processes described in the early research of alloxan and this compound.

Conclusion and Future Outlook

The early research on this compound is primarily an extension of the studies on its precursor, alloxan. While the foundational chemistry established its formation through hydrolysis, detailed quantitative studies on its synthesis and properties from the 19th and early 20th centuries are scarce in readily accessible literature. The most significant early biological finding was its ability to inhibit the enzyme urease, indicating that it is not a biologically inert substance.

For contemporary researchers, this guide highlights a historical gap in the quantitative characterization of this compound's biological activities. Future research could revisit the urease-inhibiting properties of this compound using modern enzymatic assays to determine its potency and mechanism of inhibition. Furthermore, a systematic evaluation of its toxicity and other potential biological effects, distinct from those of alloxan, could provide valuable insights for drug development and toxicology. The historical context provided here serves as a foundation for such future investigations.

References

- 1. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wellbeingintl.org [wellbeingintl.org]

- 4. Studies Database | InterNICHE [interniche.org]

- 5. animalaid.org.uk [animalaid.org.uk]

- 6. Median lethal dose - Wikipedia [en.wikipedia.org]

Alloxanic Acid: A Technical Guide on its Chemistry and Relationship to Uric Acid Metabolism

Executive Summary: This technical guide provides a comprehensive overview of alloxanic acid, focusing on its chemical properties and its relationship with the pathways of uric acid metabolism. This compound is primarily recognized as a degradation product of alloxan, a compound structurally derived from uric acid and widely used in research to induce experimental diabetes. While direct studies on this compound's role in uric acid regulation are scarce, its metabolic origin provides a critical link. This document details the core components of uric acid synthesis and transport, including the enzyme xanthine (B1682287) oxidase and the transporters URAT1 and ABCG2. It further presents experimental data and protocols related to alloxan's impact on biochemical markers of uric acid metabolism and oxidative stress, offering a foundational understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of this compound

This compound, systematically named 4-hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid, is an organic compound derived from the decay of alloxan.[1] Its chemical identity and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | [2] |

| CAS Number | 470-44-0 | [2][3] |

| Molecular Formula | C₄H₄N₂O₅ | [2][3] |

| Molecular Weight | 160.09 g/mol | [2][3] |

| pKa | 6.64 (at 25°C) |[4] |

References

The Enigmatic Presence of Alloxanic Acid in Nature: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the current scientific understanding of the natural occurrence of alloxanic acid, a compound of interest to researchers in biochemistry and drug development. While its presence in certain natural sources has been suggested, a thorough review of existing literature reveals a significant gap in quantitative data. This document provides a comprehensive overview of the hypothetical biosynthetic origins of this compound, alongside a detailed experimental protocol for its quantification, aiming to equip researchers with the tools to further investigate this intriguing molecule.

Natural Occurrence: An Unquantified Presence

This compound is the stable hydrolysis product of alloxan (B1665706), a pyrimidine (B1678525) derivative known for its diabetogenic properties in animal models. While the PubChem database indicates reports of this compound in Carica papaya and its precursor alloxan in Euglena gracilis, extensive searches of peer-reviewed literature have yielded no specific quantitative data to substantiate these claims. The lack of validated concentrations in any biological matrix underscores the nascent stage of research into the natural distribution of this compound.

Table 1: Quantitative Data on the Natural Occurrence of this compound

| Organism/Source | Tissue/Part | Concentration Range | Method of Detection | Reference |

| Carica papaya | Fruit Pulp | Not Reported | Not Reported | [1] |

| Euglena gracilis | Whole Cell | Not Reported | Not Reported | [2] |

Note: The references cited provide qualitative mentions and do not contain quantitative data.

Hypothetical Biosynthetic Pathway